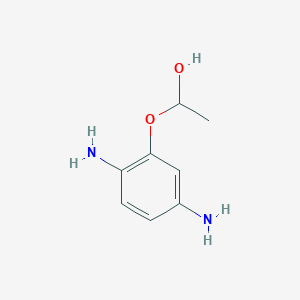
10-Hydroxydecyl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxydecyl 8-bromooctanoate is an organic compound with the molecular formula C18H35BrO3 It is an ester formed from the reaction of 10-hydroxydecyl alcohol and 8-bromooctanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydecyl 8-bromooctanoate typically involves the esterification of 10-hydroxydecyl alcohol with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxydecyl 8-bromooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxodecyl 8-bromooctanoate or 10-carboxydecyl 8-bromooctanoate.
Reduction: Formation of 10-hydroxydecyl 8-hydroxyoctanoate.
Substitution: Formation of 10-hydroxydecyl 8-azidooctanoate or 10-hydroxydecyl 8-thiooctanoate.
Wissenschaftliche Forschungsanwendungen
10-Hydroxydecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological membranes and studying membrane dynamics.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 10-Hydroxydecyl 8-bromooctanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromooctanoic acid: A precursor in the synthesis of 10-Hydroxydecyl 8-bromooctanoate.
10-Hydroxydecyl octanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
10-Hydroxydecyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
819883-42-6 |
|---|---|
Molekularformel |
C18H35BrO3 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
10-hydroxydecyl 8-bromooctanoate |
InChI |
InChI=1S/C18H35BrO3/c19-15-11-7-5-6-10-14-18(21)22-17-13-9-4-2-1-3-8-12-16-20/h20H,1-17H2 |
InChI-Schlüssel |
NRFLWYCBTSYCJG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCOC(=O)CCCCCCCBr)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


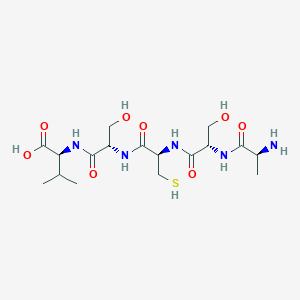
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
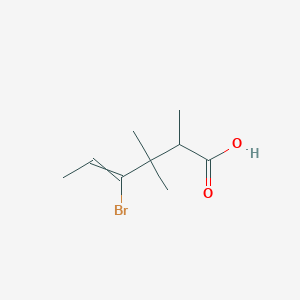
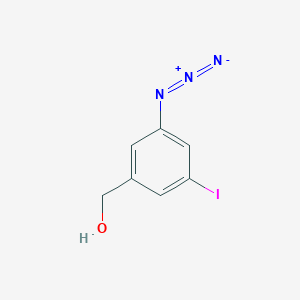
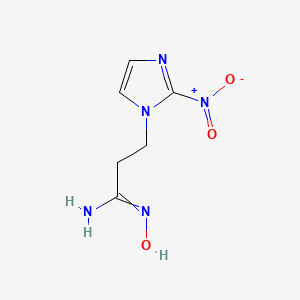
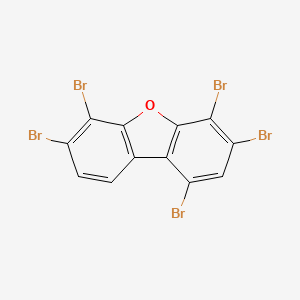
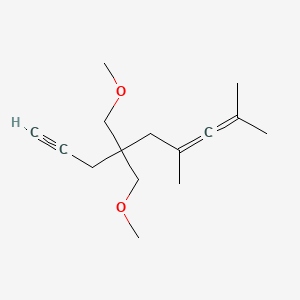
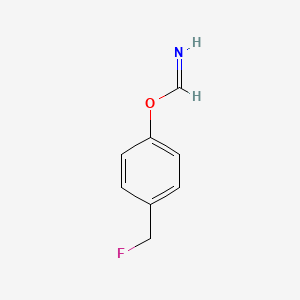
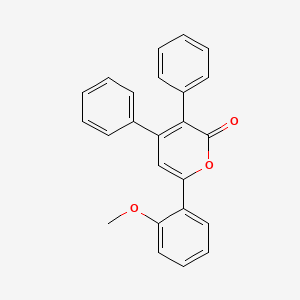
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
